Sdz-cpi 975
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Overview
Description
- SDZ-CPI-975 is a small molecule drug initially developed by Novartis Pharma AG.
- Its chemical formula is C21H44NO6P, and its CAS Registry number is 157244-53-6.
- The compound is classified as a CPT1 inhibitor (Carnitine palmitoyltransferase 1 inhibitor).
- Its primary therapeutic area is endocrinology and metabolic disease .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SDZ-CPI-975 are not widely available in the public domain.
- Industrial production methods remain proprietary information held by the original developer, Novartis Pharma AG.
Chemical Reactions Analysis
- SDZ-CPI-975 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not publicly disclosed.
- Major products formed from these reactions are also not well-documented.
Scientific Research Applications
- SDZ-CPI-975 has been investigated for its potential applications in various fields:
Chemistry: Limited information is available regarding its use in chemical research.
Biology: It may have implications in cellular metabolism and energy regulation.
Medicine: Its role in treating metabolic disorders, particularly diabetes mellitus, has been explored.
Industry: Industrial applications remain undisclosed.
Mechanism of Action
- SDZ-CPI-975’s mechanism involves inhibiting CPT1 (carnitine palmitoyltransferase 1), an enzyme crucial for fatty acid transport into mitochondria.
- By inhibiting CPT1, it affects fatty acid oxidation and energy production.
- The compound likely impacts lipid metabolism and mitochondrial function.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- SDZ-CPI-975’s uniqueness lies in its CPT1 inhibition and potential therapeutic applications.
Properties
CAS No. |
157244-53-6 |
---|---|
Molecular Formula |
C21H44NO6P |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate |
InChI |
InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m1/s1 |
InChI Key |
HSNUXANXVHLGQT-HXUWFJFHSA-N |
SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |
Synonyms |
SDZ CPI 975 SDZ-CPI-975 |
Origin of Product |
United States |
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